molecular formula C21H23NO4S B3442055 ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3442055
M. Wt: 385.5 g/mol
InChI Key: JZBGKDALHPXLPX-JLHYYAGUSA-N
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Description

Ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-based derivative featuring a tetrahydrobenzothiophene core substituted with an ethyl ester group at position 3 and a (2E)-3-(4-methoxyphenyl)prop-2-enoyl amino moiety at position 2. The methoxy group enhances lipophilicity and may modulate electronic effects, while the tetrahydrobenzothiophene core contributes to conformational rigidity .

Properties

IUPAC Name

ethyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-3-26-21(24)19-16-6-4-5-7-17(16)27-20(19)22-18(23)13-10-14-8-11-15(25-2)12-9-14/h8-13H,3-7H2,1-2H3,(H,22,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBGKDALHPXLPX-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions using ethyl alcohol and a carboxylic acid derivative.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.

    Formation of the Enoyl Group: The enoyl group can be introduced through a condensation reaction involving an aldehyde and an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, amines, thiols, and appropriate solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within

Biological Activity

Ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has attracted attention due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzothiophene Core : This core structure is known for its diverse biological activities.
  • Methoxyphenyl Group : The presence of the 4-methoxyphenyl group enhances the compound's electronic properties and potential interactions with biological targets.
  • Ethyl Ester Functional Group : This contributes to the compound's solubility and stability.

The molecular formula is C22H25NO5SC_{22}H_{25}NO_5S with a molecular weight of approximately 394.47 g/mol .

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

  • Formation of the benzothiophene core.
  • Introduction of the methoxyphenyl group via an enoyl linkage.
  • Esterification to yield the final product.

This complex synthetic route requires careful optimization to ensure high yield and purity .

Antitumor Activity

Preliminary studies have indicated that this compound exhibits significant antitumor activity. Research findings include:

  • In Vitro Studies : The compound demonstrated an IC50 range between 23.2 to 49.9 μM against various cancer cell lines, including MCF-7 (breast cancer) cells. It was observed to induce apoptosis and necrosis effectively .
  • Cell Cycle Analysis : Flow cytometry revealed that treatment with this compound caused G2/M-phase cell cycle arrest and S-phase arrest, indicating its potential to disrupt normal cell cycle progression in cancer cells .

In Vivo Studies

In vivo studies conducted on tumor-bearing mice showed promising results:

  • The compound significantly reduced tumor mass compared to control groups, indicating its potential as an effective antitumor agent .
  • It also exhibited protective effects on liver function by restoring elevated transaminase levels close to normal values post-treatment .

The proposed mechanism of action for this compound includes:

  • Apoptosis Induction : The compound triggers apoptotic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Disruption : By interfering with cell cycle progression, it prevents cancer cells from proliferating effectively.
  • Autophagy Inhibition : Although it did not induce significant autophagic cell death, it inhibited autophagic processes that could otherwise contribute to cell survival .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateChlorine substitutionModerate antitumor activity
Ethyl 2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateFluorine substitutionAltered pharmacokinetics

This comparative analysis highlights how variations in substituents can affect the biological activity of related compounds .

Comparison with Similar Compounds

Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate

  • Key Differences: The 4-hydroxyphenyl substituent replaces the 4-methoxyphenyl group, altering hydrogen-bonding capacity and acidity (pKa ~10 for phenolic -OH vs. inert -OCH₃).
  • Synthesis : Produced via a Petasis reaction using 4-hydroxyphenylboronic acid, yielding 22% isolated product .
  • Implications: Increased solubility in polar solvents compared to the methoxy analogue but reduced metabolic stability due to phenolic oxidation susceptibility.

Ethyl 2-({(2E)-3-[4-(tert-Butyl)Phenyl]-2-Propenoyl}Amino)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate

  • Key Differences : Incorporates a bulky tert-butyl group at the para position of the phenyl ring.
  • The tert-butyl group also increases hydrophobicity (logP ~5.1 vs. ~4.3 for the methoxy analogue) .

Derivatives with Modified Acyl Chains

Ethyl 2-[(2-Chloroacetyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate

  • Key Differences: The chloroacetyl group replaces the propenoyl moiety, introducing a reactive α-chloro ketone.
  • Applications : Serves as an intermediate for further functionalization via nucleophilic substitution.

Ethyl 2-[(4-Methoxy-4-Oxobutanoyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate

  • Key Differences: A 4-methoxy-4-oxobutanoyl chain replaces the propenoyl group.
  • Physicochemical Properties : The extended acyl chain introduces additional rotatable bonds (6 vs. 2 in the target compound), reducing conformational rigidity. Molecular weight increases to 335.4 g/mol (vs. 381.4 g/mol for the target compound) .

Metal Complexes and Bioactive Derivatives

Schiff Base Metal Complexes (Mn(II), Co(II), Cu(II))

  • Structure: Derived from condensation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with (3Z)-4-hydroxypent-3-en-2-one.
  • Coordination: Tridentate binding via azomethine N, ester carbonyl O, and enolic O atoms.
  • Bioactivity : Cu(II) complexes exhibit square planar geometry and superior antimicrobial activity (MIC ~25 µg/mL against E. coli) compared to the parent ligand .

Antioxidant Derivatives with Cyanoacrylamido Substituents

  • Example: Ethyl 2-(2-Cyano-3-(Substituted Phenyl)Acrylamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylates.
  • Activity: Derivatives with electron-withdrawing groups (e.g., -NO₂) on the phenyl ring show enhanced radical scavenging (IC₅₀ ~12 µM in DPPH assays) due to stabilized radical intermediates .

Q & A

Basic Research: What are the standard synthetic protocols for preparing this compound, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach, starting with the preparation of the benzothiophene core followed by conjugation with the (2E)-3-(4-methoxyphenyl)prop-2-enoyl group. Key steps include:

  • Acylation : Coupling the amino group of the benzothiophene derivative with the activated carbonyl group of the enoyl moiety under anhydrous conditions (e.g., using DCC/DMAP as coupling agents) .
  • Solvent and Temperature Control : Reactions are conducted in aprotic solvents (e.g., DMF or THF) at 0–60°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is employed to isolate the product .
    Methodological Note : Monitor reaction progress via TLC and optimize stoichiometry using kinetic studies to avoid over-acylation.

Basic Research: Which spectroscopic techniques are critical for structural validation?

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR are essential for confirming the benzothiophene scaffold, enoyl group geometry (E-configuration), and methoxyphenyl substitution .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the labile enoyl-amide bond .
  • X-ray Crystallography : Resolves conformational ambiguities (e.g., planarity of the enoyl group and hydrogen-bonding interactions in the solid state) .

Advanced Research: How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reactivity at the enoyl-amide site and assess electronic effects of substituents on the methoxyphenyl group .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) to prioritize candidates for synthesis. Focus on steric compatibility and hydrogen-bonding interactions with active sites .
    Case Study : Derivatives with electron-withdrawing groups on the phenyl ring showed improved binding affinity in silico models of cyclooxygenase-2 (COX-2) .

Advanced Research: How can statistical design of experiments (DoE) improve synthetic yield and purity?

  • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent polarity, catalyst loading, temperature) affecting yield .
  • Response Surface Methodology (RSM) : Optimize parameters like reaction time (e.g., 12–48 hours) and equivalents of coupling agents to maximize yield (>75%) while minimizing byproducts .
    Data-Driven Example : A central composite design revealed that increasing DMF volume from 5 mL to 10 mL reduced aggregation, improving purity from 85% to 93% .

Advanced Research: How to resolve contradictions in reported biological activity data across studies?

  • Comparative Assay Standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays, cell line selection for cytotoxicity studies) .
  • Structural Analog Analysis : Compare bioactivity of derivatives with modified substituents (e.g., replacing methoxy with ethoxy groups) to isolate pharmacophore contributions .
    Contradiction Example : Discrepancies in IC50_{50} values for COX-2 inhibition (2–10 µM) were traced to variations in enzyme source (human recombinant vs. murine) .

Advanced Research: What strategies elucidate the compound’s mechanism of action at the molecular level?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_\text{on}/koff_\text{off}) to target proteins like tubulin or DNA topoisomerases .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions .
  • Metabolomic Profiling : Use LC-MS/MS to track downstream metabolite formation in cell-based assays, identifying pathways influenced by the compound .

Advanced Research: How to address stability issues during in vitro and in vivo studies?

  • Forced Degradation Studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H2_2O2_2) conditions to identify degradation products (e.g., hydrolysis of the ester group) .
  • Microsomal Stability Assays : Use liver microsomes to assess metabolic liability, focusing on cytochrome P450-mediated oxidation of the benzothiophene ring .
    Mitigation Strategy : Co-administration of CYP3A4 inhibitors (e.g., ketoconazole) extended half-life in rodent models by 40% .

Advanced Research: What analytical approaches validate enantiomeric purity in chiral derivatives?

  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Circular Dichroism (CD) : Correlate CD spectra with crystallographic data to assign absolute configurations .
    Case Study : A derivative with a chiral center at the benzothiophene C4 position showed 98% enantiomeric excess (ee) after optimization of asymmetric hydrogenation conditions .

Advanced Research: How to design SAR studies balancing synthetic feasibility and bioactivity?

  • Fragment-Based Design : Replace the 4-methoxyphenyl group with bioisosteres (e.g., 4-fluorophenyl or 4-cyanophenyl) while retaining the enoyl-amide backbone .
  • Parallel Synthesis : Use automated platforms to generate 10–20 analogs per batch, focusing on substitutions at the benzothiophene C2 and C3 positions .
    SAR Insight : Introducing a nitro group at the phenyl para position increased antiproliferative activity by 3-fold in HeLa cells .

Advanced Research: What computational tools model the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (2.5–3.5), blood-brain barrier permeability, and hERG inhibition risk .
  • Molecular Dynamics (MD) Simulations : Simulate membrane permeation to optimize logD values for oral bioavailability .
    Validation : Predicted Cmax_\text{max} values from PBPK models aligned with in vivo data (R2^2 = 0.89) in rat pharmacokinetic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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